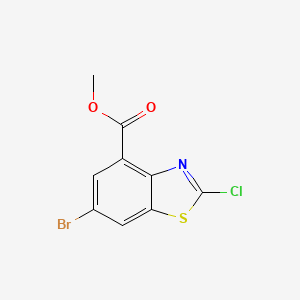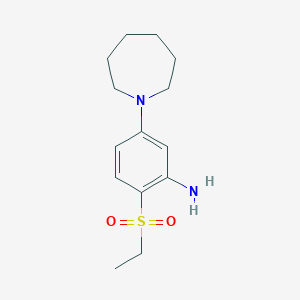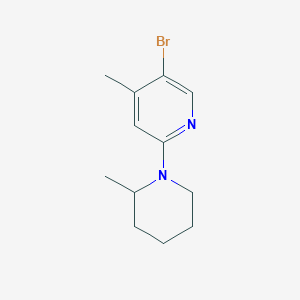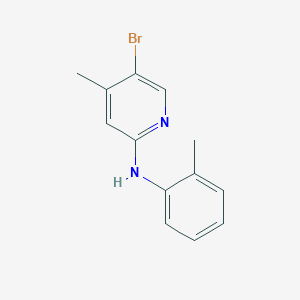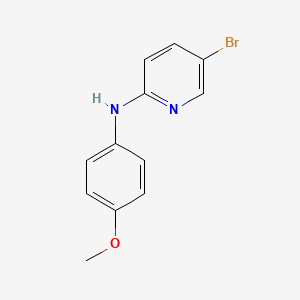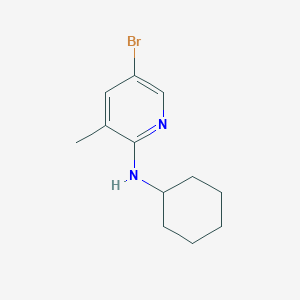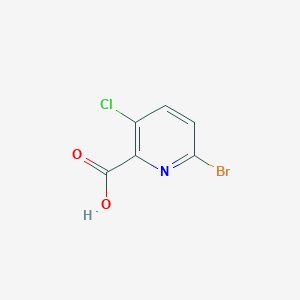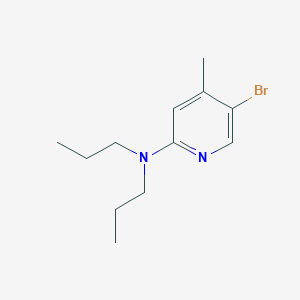![molecular formula C13H22ClNO B1525376 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride CAS No. 1311318-27-0](/img/structure/B1525376.png)
2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride
説明
2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride, commonly known as 2-DMPEA hydrochloride, is an organic compound that is used in a variety of scientific research applications. It is a chiral amine and is found in a variety of biological systems, including plants and animals. 2-DMPEA hydrochloride is a white, crystalline powder with a melting point of 175-178 degrees Celsius. It is a weak base, with a pKa of 8.9.
科学的研究の応用
Pharmacological Action and Crystal Structure Analysis
A study by Nitek et al. (2022) on aroxyalkylaminoalcohol derivatives, which share a structural resemblance with 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride, delved into the influence of protonation on the compounds' geometry. These derivatives are known for their pharmacological action, including anticonvulsant activity. This research provides insights into how protonation affects molecular conformation and intermolecular interactions, potentially influencing pharmacological properties (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2022).
Synthesis and Application in Chemistry
Griffiths et al. (1997) explored the synthesis of 1-amino-2-hydroxy- and 2-amino-1-hydroxy-substituted ethylene-1,1-bisphosphonic acids and their N-methylated derivatives, showcasing the versatility of aminoalcohols in synthetic chemistry. Such processes illustrate the foundational role of compounds like 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride in the synthesis of complex molecules (Griffiths, Hughes, Brown, Caesar, Swetnam, Cumming, & Kelly, 1997).
Antitumor Activity
Arjmand et al. (2013) conducted a study on the antitumor activity of dimethyltin(IV) derivatives against human tumor cell lines, showcasing the potential of chiral compounds in chemotherapy. The research emphasized the role of chiral compounds, akin to 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride, in developing chemotherapeutic agents (Arjmand, Sayeed, Parveen, Tabassum, Juvekar, & Zingde, 2013).
Materials Science Applications
Kurata et al. (2007) described the synthesis of poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], a polymer incorporating a triarylamine pendant group, for the creation of durable aminium polyradicals. This work exemplifies the application of aminoalcohol derivatives in the development of new materials with unique electrical properties (Kurata, Pu, & Nishide, 2007).
Vasorelaxant Effects and Pharmacological Properties
Brito et al. (2013) investigated the vasorelaxant effects of 1-nitro-2-phenylethane, highlighting its ability to stimulate the soluble guanylate cyclase-cGMP pathway. Although not directly related to 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride, this study demonstrates the potential for structurally similar compounds to influence vascular biology and pharmacology (Brito, Lima, Aragão, de Siqueira, Sousa, Maia, Filho, Lahlou, & Magalhães, 2013).
特性
IUPAC Name |
2-(2,2-dimethylpropylamino)-1-phenylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-13(2,3)10-14-9-12(15)11-7-5-4-6-8-11;/h4-8,12,14-15H,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMWJWXZLYESFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC(C1=CC=CC=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525293.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525300.png)
